molecular formula C16H12Cl2 B15412794 Benzene, 1,1'-(cyclopropylidenemethylene)bis[4-chloro- CAS No. 214116-83-3

Benzene, 1,1'-(cyclopropylidenemethylene)bis[4-chloro-

Cat. No.: B15412794
CAS No.: 214116-83-3
M. Wt: 275.2 g/mol
InChI Key: FMMUCDRSYHKXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Benzene, 1,1'-(cyclopropylidenemethylene)bis[4-chloro-]" is a chlorinated aromatic hydrocarbon featuring two 4-chlorophenyl groups connected via a cyclopropylidenemethylene bridge. This structural motif distinguishes it from other bis(chlorophenyl) compounds, such as DDT, DDE, and DDD, which are linked by ethylidene or ethenylidene groups with varying halogenation .

Properties

CAS No.

214116-83-3

Molecular Formula

C16H12Cl2

Molecular Weight

275.2 g/mol

IUPAC Name

1-chloro-4-[(4-chlorophenyl)-cyclopropylidenemethyl]benzene

InChI

InChI=1S/C16H12Cl2/c17-14-7-3-12(4-8-14)16(11-1-2-11)13-5-9-15(18)10-6-13/h3-10H,1-2H2

InChI Key

FMMUCDRSYHKXKN-UHFFFAOYSA-N

Canonical SMILES

C1CC1=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several chlorinated bis-phenyl derivatives. Key comparisons include:

Structural Analogues

Compound Name (IUPAC) Bridge Structure CAS Number Molecular Formula Key Regulatory/Use Notes
Benzene, 1,1'-(cyclopropylidenemethylene)bis[4-chloro- Cyclopropylidenemethylene Not listed C₁₆H₁₀Cl₂ Hypothetical/less studied
DDT (1,1'-(2,2,2-Trichloroethylidene)bis[4-chloro-) 2,2,2-Trichloroethylidene 50-29-3 C₁₄H₉Cl₅ Banned globally (Rotterdam Convention)
DDE (1,1'-(Dichloroethenylidene)bis[4-chloro-) Dichloroethenylidene 72-55-9 C₁₄H₈Cl₄ Metabolite of DDT; restricted
DDD (1,1'-(2,2-Dichloroethylidene)bis[4-chloro-) 2,2-Dichloroethylidene 53-19-0 C₁₄H₁₀Cl₄ Degradation product of DDT
DDMU (1,1'-(2-Chloroethylidene)bis[4-chloro-) 2-Chloroethylidene 1022-22-6 C₁₄H₁₁Cl₃ Intermediate in DDT degradation

Physicochemical Properties

  • Stability : Cyclopropylidenemethylene-linked compounds are hypothesized to exhibit higher rigidity and thermal stability compared to ethylidene/ethenylidene analogs due to the strained cyclopropane ring .
  • Persistence : DDT and DDE are highly persistent in the environment (half-life >10 years), while cyclopropane-containing derivatives may degrade faster under UV exposure .

Toxicity and Regulatory Status

  • DDT: Classified as a Group 2B carcinogen (IARC); banned in agriculture but permitted for malaria control in some regions .
  • DDE : Less acutely toxic than DDT but bioaccumulates in fatty tissues; linked to endocrine disruption .
  • Hypothetical Cyclopropane Derivative : Likely to share bioaccumulative risks but lacks specific regulatory data.

Q & A

Basic Research: Structural Elucidation and Nomenclature

Q: What methodologies are recommended for confirming the molecular structure and IUPAC nomenclature of this compound? A:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^13C-NMR to confirm the cyclopropylidenemethylene bridge and chlorine substitution patterns. Compare spectral data with computational models (e.g., DFT calculations) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can validate the molecular formula (e.g., [M+H]+ or [M-Cl]+ fragments). Isotopic patterns help distinguish chlorine clusters .
  • X-ray Crystallography: Resolve stereochemical ambiguities, particularly the spatial arrangement of the cyclopropane ring and chlorinated benzene rings .
  • IUPAC Validation: Cross-reference the CA Index Guide (e.g., "Benzene, 1,1'-(cyclopropylidenemethylene)bis[4-chloro-") to ensure alignment with systemic naming conventions .

Basic Research: Analytical Detection in Environmental Matrices

Q: How can this compound be quantified in soil or water samples? A:

  • Extraction: Use accelerated solvent extraction (ASE) or solid-phase extraction (SPE) with dichloromethane or hexane/acetone mixtures for hydrophobic compounds .
  • Chromatography: Gas chromatography (GC) paired with electron capture detection (ECD) is optimal for chlorinated aromatics. Confirm retention times against certified standards .
  • Quality Control: Include surrogate standards (e.g., 13C^{13}C-labeled analogs) to correct for matrix effects and recovery losses .

Advanced Research: Environmental Degradation Pathways

Q: What experimental designs are suitable for studying abiotic/biotic degradation products? A:

  • Isotopic Tracers: Synthesize 14C^{14}C-labeled analogs (see DDT-14C^{14}C protocols in ) to track mineralization or metabolite formation in microcosm studies.
  • Advanced MS Techniques: LC-QTOF-MS or GC×GC-TOF-MS can identify non-target degradation products (e.g., dechlorinated intermediates or cyclopropane ring-opened derivatives) .
  • Photolysis Studies: Exclude the compound to UV light (254 nm) and monitor photoproducts using HPLC-PDA. Compare kinetics to structurally related organochlorines (e.g., DDT) .

Advanced Research: Ecotoxicological Impact Assessment

Q: How should researchers design toxicity assays for this compound in aquatic ecosystems? A:

  • Model Organisms: Use Daphnia magna (OECD Test 202) or zebrafish embryos to assess acute/chronic toxicity. Measure LC50_{50} values and biomarker responses (e.g., CYP450 induction) .
  • Bioaccumulation: Conduct bioconcentration factor (BCF) studies in fathead minnows or algae, leveraging 14C^{14}C-labeling for precise tissue residue quantification .
  • Omics Approaches: Transcriptomic or metabolomic profiling can reveal sublethal effects, such as endocrine disruption or oxidative stress .

Advanced Research: Resolving Data Contradictions in Persistence Studies

Q: How can conflicting half-life data in soil versus aquatic systems be reconciled? A:

  • Matrix-Specific Kinetics: Conduct parallel studies using standardized OECD 307 (soil) and 308 (water-sediment) guidelines. Control variables like organic carbon content and microbial diversity .
  • Interlaboratory Validation: Share samples across labs to identify methodological discrepancies (e.g., extraction efficiency, detection limits) .
  • Meta-Analysis: Pool historical data from analogous compounds (e.g., DDT, cyclodienes) to model structure-activity relationships (SARs) for environmental persistence .

Advanced Research: Method Validation for Complex Matrices

Q: What strategies improve accuracy when analyzing this compound in lipid-rich biological tissues? A:

  • Lipid Removal: Incorporate gel permeation chromatography (GPC) or sulfuric acid cleanup to isolate the compound from co-extracted lipids .
  • Matrix-Matched Calibration: Prepare standards in homogenized blank tissue to correct for ionization suppression/enhancement in LC-MS/MS .
  • Collaborative Trials: Participate in proficiency testing programs (e.g., NIST SRM 1947) to validate method robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.